molecular formula C23H48OSiSn B14284089 Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]- CAS No. 123027-88-3

Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-

Cat. No.: B14284089
CAS No.: 123027-88-3
M. Wt: 487.4 g/mol
InChI Key: HMCBYLAMZSEAMX-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]- is a specialized organosilicon compound with the molecular formula C23H48OSiSn. This compound is notable for its unique structure, which includes a silane core bonded to a tributylstannyl group and a pentynyl ether linkage. It is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]- typically involves the reaction of a silane precursor with a tributylstannyl-substituted alkyne. The reaction conditions often require the use of a catalyst, such as a palladium complex, to facilitate the coupling reaction. The process may also involve the use of solvents like tetrahydrofuran (THF) and temperature control to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product. The reaction conditions are carefully monitored and optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique reactivity and bonding properties.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]- exerts its effects involves the interaction of its functional groups with target molecules. The silane core can form strong bonds with various substrates, while the tributylstannyl group can participate in catalytic processes. The pentynyl ether linkage provides additional reactivity, allowing the compound to engage in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar silane core but differs in its functional groups.

    Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-: This compound is structurally similar but has a different alkyne substitution pattern.

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

123027-88-3

Molecular Formula

C23H48OSiSn

Molecular Weight

487.4 g/mol

IUPAC Name

tert-butyl-dimethyl-(5-tributylstannylpent-4-ynoxy)silane

InChI

InChI=1S/C11H21OSi.3C4H9.Sn/c1-7-8-9-10-12-13(5,6)11(2,3)4;3*1-3-4-2;/h8-10H2,2-6H3;3*1,3-4H2,2H3;

InChI Key

HMCBYLAMZSEAMX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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